molecular formula C16H16BrNO2S B2762036 N-[1-(3-bromophenyl)ethyl]-2-phenylethene-1-sulfonamide CAS No. 1428114-11-7

N-[1-(3-bromophenyl)ethyl]-2-phenylethene-1-sulfonamide

Cat. No.: B2762036
CAS No.: 1428114-11-7
M. Wt: 366.27
InChI Key: WJZFCZXSSOKZSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[1-(3-bromophenyl)ethyl]-2-phenylethene-1-sulfonamide” is a complex organic compound. It contains a sulfonamide group, which is a functional group that consists of a sulfur atom, two oxygen atoms, and a nitrogen atom. Sulfonamides are known for their various biological activities . The compound also contains a bromophenyl group, which is a phenyl ring bonded to a bromine atom, and an ethyl group, which is a common type of alkyl group consisting of two carbon atoms .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the bromine atom in the bromophenyl group could potentially be replaced by other groups in a substitution reaction . The sulfonamide group might also participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, solubility, stability, and reactivity .

Scientific Research Applications

Synthetic Methods and Catalysis

  • Catalysis and Synthesis : A novel N-bromo sulfonamide reagent has been synthesized and characterized, demonstrating its efficiency as a catalyst for the synthesis of biologically active compounds through a one-pot pseudo five-component condensation reaction. This method offers advantages such as the use of non-toxic materials, high yields, and short reaction times (Khazaei et al., 2014).

Biological Activities

  • Carbonic Anhydrase Inhibition : Sulfonamides have been recognized for their carbonic anhydrase inhibitory properties. A study on sulfonamide derivatives and their metal complexes revealed significant inhibitory activity against human carbonic anhydrase isoenzymes, highlighting their therapeutic potential (Büyükkıdan et al., 2017).

Material Science Applications

  • Anion Exchange Membranes : Research into poly(arylene ether sulfone) containing imidazolium groups for anion exchange membranes (AEMs) in alkaline fuel cells shows that attaching bulky groups around the imidazolium ring enhances the membranes' stability, demonstrating the material science applications of sulfonamide derivatives (Yang et al., 2014).

Antibacterial, Antifungal, and Anticancer Activities

  • Antibacterial and Antifungal Agents : Sulfonamide derivatives have shown good antibacterial and antifungal activity, with some compounds exhibiting better activity than standard drugs against various bacterial and fungal strains. This demonstrates their potential as antimicrobial agents (Devi & Awasthi, 2020).

Environmental Impact

  • Environmental Persistence : Studies on the biodegradation and environmental persistence of sulfonamide derivatives, especially those used as pesticides, have highlighted the transformation products and potential environmental impacts. This research underscores the need for understanding the environmental fate of these compounds to mitigate potential risks (Nascimento et al., 2018; Zabaleta et al., 2018).

Mechanism of Action

The mechanism of action would depend on the biological or chemical processes that the compound is involved in. For instance, some sulfonamides are known to inhibit certain enzymes, which gives them antibacterial properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Properties

IUPAC Name

N-[1-(3-bromophenyl)ethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2S/c1-13(15-8-5-9-16(17)12-15)18-21(19,20)11-10-14-6-3-2-4-7-14/h2-13,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZFCZXSSOKZSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.